Europinidin
Overview
Description
Europinidin is a natural water-soluble pigment derived from delphinidin, an anthocyanidin with an O-methyl ring. It is a bluish-red plant dye found in some species of Plumbago and Ceratostigma . This compound is known for its antioxidant and anti-inflammatory properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Europinidin can be synthesized from delphinidin through O-methylation. The process involves the methylation of hydroxyl groups on the delphinidin molecule. This reaction typically requires a methylating agent such as dimethyl sulfate or methyl iodide, and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves the extraction of delphinidin from plant sources such as Plumbago Europea and Ceratostigma plumbaginoides. The extracted delphinidin is then subjected to O-methylation under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Europinidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.
Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.
Major Products:
Oxidation: Quinones
Reduction: Leucoanthocyanidins
Substitution: Various substituted anthocyanidins
Scientific Research Applications
Europinidin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and in the study of flavonoid chemistry.
Biology: Investigated for its antioxidant properties and its role in modulating oxidative stress.
Medicine: Studied for its potential therapeutic effects in conditions such as Parkinson’s disease and stomach ulcers
Industry: Utilized as a natural colorant in food and cosmetic products.
Mechanism of Action
Europinidin exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Properties: this compound inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.
Neuroprotective Effects: It modulates neurotransmitter levels and reduces neuroinflammation, providing protection against neurodegenerative diseases.
Comparison with Similar Compounds
Europinidin is unique due to its specific O-methylation pattern, which distinguishes it from other anthocyanidins. Similar compounds include:
Delphinidin: The parent compound of this compound, known for its antioxidant properties.
Cyanidin: Another anthocyanidin with similar antioxidant and anti-inflammatory effects.
Pelargonidin: An anthocyanidin with a different methylation pattern, leading to distinct biological activities.
This compound stands out due to its enhanced stability and specific therapeutic potential, particularly in the treatment of neurodegenerative diseases and oxidative stress-related conditions .
Biological Activity
Europinidin, a water-soluble anthocyanidin derived from delphinidin, has garnered attention for its potential neuroprotective and therapeutic properties. This article explores the biological activity of this compound, particularly in the context of neurodegenerative diseases, highlighting its antioxidant, anti-inflammatory effects, and its impact on various biochemical parameters.
Overview of this compound
- Chemical Structure : this compound is characterized by its anthocyanin structure, contributing to its solubility and biological activity.
- Sources : Commonly found in various fruits and vegetables, this compound is recognized for its health benefits attributed to its antioxidant properties.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress associated with neurodegenerative diseases. Studies indicate that this compound enhances the activity of key antioxidant enzymes:
Enzyme | Effect of this compound |
---|---|
Superoxide Dismutase (SOD) | Increased activity |
Catalase (CAT) | Increased activity |
Glutathione Transferase | Increased activity |
Malondialdehyde (MDA) | Decreased levels |
These effects contribute to reduced oxidative damage in neuronal tissues.
Anti-inflammatory Effects
The compound also plays a role in modulating inflammatory pathways. Research has shown that this compound can decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are often elevated in neurodegenerative conditions:
- Mechanism : By inhibiting these inflammatory markers, this compound helps mitigate neuroinflammation, which is pivotal in conditions like Parkinson's and Huntington's diseases.
1. Parkinson's Disease Model
A study investigated the effects of this compound in a rotenone-induced model of Parkinson's disease. The findings revealed:
- Behavioral Improvements : Significant reductions in catalepsy and increased locomotor activity were observed in treated rodents.
- Biochemical Analysis : this compound treatment resulted in decreased lipid peroxidation and lower levels of inflammatory cytokines compared to control groups .
2. Huntington's Disease Model
In another study focusing on Huntington's disease, this compound demonstrated:
- Neuroprotective Efficacy : The compound improved motor function and reduced oxidative stress markers significantly.
- Neurotransmitter Modulation : this compound positively influenced neurotransmitter levels, particularly dopamine and GABA, which are critical for maintaining neurological health .
3. Memory Impairment Models
Research on streptozotocin-induced memory impairment showed that:
Properties
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2/h3-7H,1-2H3,(H3-,18,19,20,21)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXMPIWHBIOJSH-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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